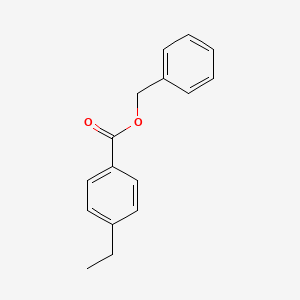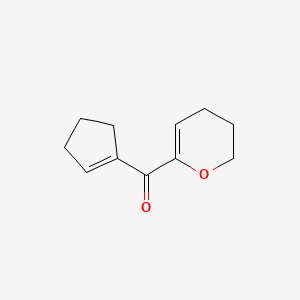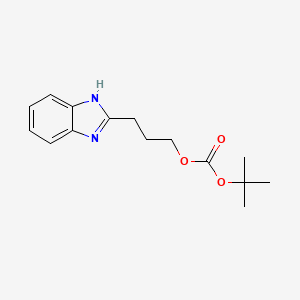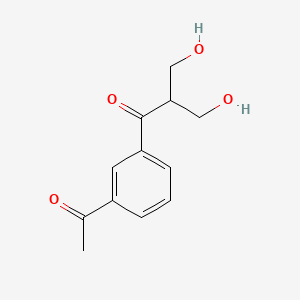![molecular formula C15H20O2S B12586666 [(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene CAS No. 649884-88-8](/img/structure/B12586666.png)
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene is an organic compound with a complex structure that includes a benzene ring, a methoxy group, and a sulfinyl group attached to a butyne chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethyl-1-butyne with a sulfinylating agent under controlled conditions to introduce the sulfinyl group. This is followed by the addition of a methoxyethyl group to the benzene ring through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the hydrocarbon without the sulfinyl group.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which [(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene exerts its effects involves interactions with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]benzene can be compared with similar compounds such as:
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-ethoxyethyl]benzene: Similar structure but with an ethoxy group instead of a methoxy group, which may influence its reactivity and interactions.
[(1S)-1-(3,3-Dimethylbut-1-yne-1-sulfinyl)-2-methoxyethyl]toluene: Similar structure but with a toluene ring, which may affect its chemical properties and applications.
Propriétés
Numéro CAS |
649884-88-8 |
|---|---|
Formule moléculaire |
C15H20O2S |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
[(1S)-1-(3,3-dimethylbut-1-ynylsulfinyl)-2-methoxyethyl]benzene |
InChI |
InChI=1S/C15H20O2S/c1-15(2,3)10-11-18(16)14(12-17-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-,18?/m1/s1 |
Clé InChI |
XBKYKQKZHHXAPK-IKJXHCRLSA-N |
SMILES isomérique |
CC(C)(C)C#CS(=O)[C@H](COC)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C#CS(=O)C(COC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Bis[3-(benzyloxy)-4-nitrophenoxy]benzoic acid](/img/structure/B12586587.png)
![Azuleno[1,2-B]furan-4,6-dione](/img/structure/B12586591.png)
![Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12586602.png)

![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)

![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12586636.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)




